13,14-dihydro-16,16-difluoro Prostaglandin J2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Prostaglandin J2 (PGJ2) is an analog of PGD2 that can inhibit both platelet aggregation and cell growth. However, it is not clear whether these effects are initiated by PGJ2 or a derivative. 13,14-dihydro-16,16-difluoro PGJ2 is an analog of PGJ2. While its biological activities have not been evaluated, it should be noted that the addition of two electron-withdrawing fluorine atoms has been used to stabilize prostanoids and significantly delay degradation in vivo. Importantly, 13,14-dihydro PGE1 has activity that is comparable to that of PGE1, suggesting that this analog of PGJ2 could be biologically active.

Applications De Recherche Scientifique

Endothelial Cell Apoptosis

13,14-dihydro-16,16-difluoro Prostaglandin J2 has been studied for its role in inducing endothelial cell apoptosis through a PPAR-dependent pathway. This process is critical for understanding and potentially treating pathologies where excessive angiogenesis is implicated (Bishop-Bailey & Hla, 1999).

Anti-Inflammatory Functions

This compound is recognized for its anti-inflammatory functions, mainly attributed to its property as the endogenous ligand for the intranuclear receptor PPARgamma. These functions are crucial in both molecular physiology and pathological states (Scher & Pillinger, 2005).

Inhibition of Influenza A Virus Replication

It has shown therapeutic efficacy against influenza A virus infection by inducing cytoprotective heat shock proteins, suggesting new strategies for treating influenza virus infection (Pica et al., 2000).

Role in Peripheral Arterial Occlusive Disease

Studies have indicated its formation during intravenous infusions of prostaglandin E1 in patients with peripheral arterial occlusive disease, contributing to the beneficial effects of PGE1 administration in these patients (Peskar et al., 1991).

Potential Role in Cancer Research

In patients with urogenital tumors, elevated serum levels of 13,14-Dihydro-15-keto-prostaglandin F2α, a related metabolite, have been reported. This elevation in certain cancers suggests a possible role in cancer research and diagnostics (Dunzendorfer et al., 1980).

Effects on Proteasome and Inflammatory Responses

This prostaglandin modifies and inhibits components of the proteasome in endothelial cells, thereby inhibiting the NF-κB pathway in response to TNF-α. This action reduces the adhesion and migration of monocytes, playing a role in inflammatory disorders like atherosclerosis (Marcone et al., 2016).

Interaction with Mitochondrial Respiratory Complex I

It efficiently blocks state 3 oxygen consumption in mitochondria, inhibiting NADH-ubiquinone reductase (complex I) activity, and increases the rate of reactive oxygen species generation. This identifies mitochondrial complex I as a new target for its actions (Martinez et al., 2005).

Propriétés

Nom du produit |

13,14-dihydro-16,16-difluoro Prostaglandin J2 |

|---|---|

Formule moléculaire |

C20H30F2O4 |

Poids moléculaire |

372.5 |

InChI |

InChI=1S/C20H30F2O4/c1-2-3-14-20(21,22)18(24)13-11-16-15(10-12-17(16)23)8-6-4-5-7-9-19(25)26/h4,6,10,12,15-16,18,24H,2-3,5,7-9,11,13-14H2,1H3,(H,25,26)/b6-4-/t15-,16+,18+/m0/s1 |

Clé InChI |

ZMCRQICFUSAGRE-IOSFHEAUSA-N |

SMILES |

O=C1C=C[C@H](C/C=CCCCC(O)=O)[C@H]1CC[C@@H](O)C(F)(F)CCCC |

Synonymes |

13,14-dihydro-16,16-difluoro PGJ2 |

Origine du produit |

United States |

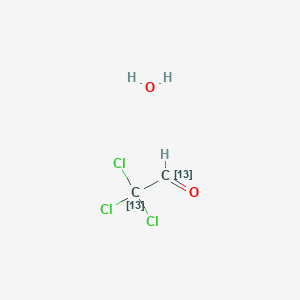

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.